Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is a chemical compound that belongs to the class of imidazo[4,5-c]pyridines. This class is characterized by a fused imidazole and pyridine ring system, which imparts unique chemical and biological properties to the compounds. The specific compound in question is recognized for its potential applications in medicinal chemistry and materials science, serving as a versatile building block for synthesizing more complex molecules and exploring various biological activities.
Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is cataloged under the Chemical Abstracts Service number 1026689-58-6. It is classified under heterocyclic compounds due to its distinct ring structure that contains nitrogen atoms. The compound's classification as an imidazo[4,5-c]pyridine derivative highlights its relevance in pharmacology and organic synthesis.
The synthesis of benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of a benzylamine derivative with an imidazole precursor in the presence of dehydrating agents like phosphorus oxychloride. This reaction is generally conducted under controlled temperature and pressure conditions to optimize yield and purity.
In industrial settings, the synthesis may utilize continuous flow reactors or batch processes to ensure consistency in quality. The selection of solvents, catalysts, and reaction conditions is crucial for maximizing efficiency and minimizing by-products. For example, using solvents such as dimethylformamide or acetonitrile can enhance solubility and reaction rates.
The molecular structure of benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate features a bicyclic system comprising an imidazole ring fused to a pyridine ring. This unique arrangement contributes to its chemical reactivity and biological activity.
The molecular formula for benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate is C13H12N2O2, with a molecular weight of approximately 232.25 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions:
The reaction conditions for these transformations often require specific catalysts or reagents to facilitate the desired changes while maintaining structural integrity. For instance, palladium-based catalysts are commonly employed in cross-coupling reactions involving this compound.
The mechanism by which benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets within biological systems. These interactions can modulate various pathways related to cell signaling or metabolic processes. The precise targets may vary depending on the derivative formed and its intended application in therapeutic contexts.
Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate typically appears as a solid crystalline substance. Its melting point and solubility characteristics can vary based on purity and crystallization conditions.
The compound is stable under standard laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile allows it to participate in diverse chemical transformations necessary for synthetic applications.
Benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate has significant applications across various fields:
The synthesis of benzyl 6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate relies on sequential transformations to construct its fused bicyclic system. A prevalent approach involves the condensation of 4-chloropyridine-3,5-diamine with carbonyl equivalents, followed by N-alkylation and reductive steps to establish the partially saturated 6,7-dihydro framework. The critical cyclization typically occurs under acidic conditions (e.g., polyphosphoric acid) or via catalytic dehydrogenation when starting from piperidine precursors [1]. Alternatively, cyclocondensation between 3,4-diaminopiperidine derivatives and orthoesters or aldehydes provides direct access to the imidazo[4,5-c]pyridine core, where the piperidine nitrogen is pre-protected to prevent undesired quaternization [10].
The introduction of the benzyl carboxylate moiety at N5 is achieved through carbamate formation, typically employing benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This step demands precise pH control (pH 8-10) to ensure selective N-alkylation while minimizing O-alkylation byproducts. Subsequent hydrogenation or chemical reduction (e.g., NaBH₄/CuCl₂) selectively saturates the 5,6-bond without cleaving the benzyl carbamate protecting group, yielding the title compound [1] [10]. Key intermediates require rigorous purification via recrystallization or column chromatography to prevent carryover of metallic catalysts or acidic residues that could compromise downstream functionalization.
Table 1: Key Intermediates in Multi-Step Synthesis of Benzyl 6,7-Dihydro-3H-Imidazo[4,5-c]Pyridine-5(4H)-Carboxylate
Intermediate | Synthetic Role | Typical Yield Range |
---|---|---|
4-Chloro-3,5-diaminopyridine | Cyclization precursor | 60-75% |
N3-Protected 3,4-diaminopiperidine | Core scaffold builder | 50-68% |
5,6-Dihydroimidazo[4,5-c]pyridine | Unsaturated precursor | 45-65% |
Carbamate-protected tetrahydropyridine | Reduction substrate | 70-85% |
Transition metal catalysis significantly enhances the efficiency of imidazo[4,5-c]pyridine synthesis. Palladium-catalyzed C–H activation enables direct functionalization of pre-formed cores, with electron-rich heterocycles undergoing regioselective C2-arylation using Pd(OAc)₂/norbornene systems [2] [5]. For the title compound, this approach permits late-stage diversification of the imidazole ring prior to carboxylate introduction. Copper-catalyzed Ullmann-type couplings facilitate N-arylations at the imidazole nitrogen under milder conditions than traditional nucleophilic substitutions, which is crucial for preserving the benzyl carbamate group [1].
Cyclative strategies benefit from gold(I) catalysts (e.g., IPrAuNTf₂), which promote hydroamination of alkynyl pyridine derivatives to form the imidazole ring with exceptional atom economy. This method circumvents the need for pre-functionalized diamines and operates at ambient temperatures, minimizing epimerization risks in chiral intermediates [5]. Additionally, ruthenium-catalyzed transfer hydrogenation (e.g., using (p-cymene)RuCl₂/TPPTS) achieves selective saturation of the 5,6-bond in benzyl-protected intermediates with superior chemoselectivity over heterogeneous catalysts, preserving acid-labile protecting groups [2].
Table 2: Catalytic Systems for Imidazo[4,5-c]Pyridine Functionalization
Catalyst | Reaction Type | Temperature Range | Functional Group Tolerance |
---|---|---|---|
Pd(OAc)₂/Norbornene | C–H Arylation | 80-100°C | Moderate (sensitive to ester groups) |
CuI/1,10-Phenanthroline | N-Arylation | 60-80°C | High (preserves carbamates) |
IPrAuNTf₂ | Hydroamination | 25-40°C | Excellent |
(p-cymene)RuCl₂/TPPTS | Transfer Hydrogenation | 50-70°C | High (acid-sensitive groups) |
Orthogonal protecting group strategies are indispensable for introducing the benzyl carboxylate moiety while preventing undesired side reactions. The benzyloxycarbonyl (Cbz) group serves dual roles: as a nitrogen protector for the piperidine nitrogen and as the precursor for the carbamate functionality in the final compound. Its stability under basic conditions and selective deprotection via hydrogenolysis (Pd/C, H₂) allows sequential modifications elsewhere in the molecule [3] [6]. Acid-labile groups like tert-butyloxycarbonyl (Boc) are often employed for transient protection of the imidazole nitrogen during ring saturation steps, as Boc can be cleanly removed with trifluoroacetic acid (TFA) without affecting the Cbz group [8].
For carboxylate introduction, benzyl protection outperforms methyl or ethyl esters due to its resistance to aminolysis during imidazole ring formation. The benzyl ester is typically installed early via esterification of carboxylic acid precursors using benzyl bromide/K₂CO₃ before heterocyclization. Critical considerations include avoiding strong nucleophiles that might displace benzyl halides and utilizing silyl-based protection (e.g., TBDMS) for hydroxyl groups when present, as fluoride-mediated deprotection (TBAF) is fully compatible with benzyl carboxylates [6] [8].
Table 3: Protecting Group Strategies for Key Functional Groups
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions |
---|---|---|---|
Piperidine Nitrogen | Cbz (Benzyloxycarbonyl) | Cbz-Cl, Na₂CO₃ | H₂/Pd-C, 25°C |
Imidazole Nitrogen | Boc (tert-Butyloxycarbonyl) | Boc₂O, DMAP | TFA/DCM, 0°C |
Carboxylic Acid | Bn (Benzyl) | BnBr, K₂CO₃ | H₂/Pd-C or BCl₃ |
Hydroxyl | TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, Imidazole | TBAF, THF |
Solid-Phase Synthesis: Chlorotrityl chloride resins serve as optimal solid supports for synthesizing benzyl-protected imidazopyridine derivatives. The trityl linker enables mild cleavage (1% TFA in DCM) under conditions that preserve acid-sensitive imidazole rings and benzyl carbamate groups [4] [7]. Iterative cycles involve Fmoc-protected diaminopyridine precursors anchored via carboxylic acid linkers. After cyclization on-resin using trimethylorthoformate/TsOH, the saturated core is generated via on-resin reduction (NaBH₃CN). The primary advantage lies in simplified purification – intermediates are isolated via resin washing (DMF, MeOH, DCM), bypassing chromatographic separations. However, the method suffers from lower overall yields (35-50%) due to incomplete reactions in heterogeneous environments and resin degradation during repetitive deprotection cycles [4] [9].
Solution-Phase Synthesis: Traditional solution-phase routes offer superior scalability (multi-gram) and higher reaction yields per step (70-85%). Linear assembly begins with N-Cbz-protected 3,4-diaminopiperidine, followed by cyclodehydration and benzyl carboxylate installation. Key advantages include real-time reaction monitoring (TLC, NMR) and flexibility in optimizing conditions for each step. Drawbacks involve laborious purification after each transformation, particularly challenging for polar intermediates that require ion-exchange chromatography [7] [9].
Hybrid approaches have emerged where the imidazole ring is constructed in solution, followed by immobilization onto resins for N-functionalization and reduction. This leverages solution-phase efficiency for challenging cyclizations while utilizing solid-phase advantages for straightforward alkylation steps. Studies indicate 20-30% yield improvements over purely solid-phase methods while reducing purification bottlenecks of all-solution routes [4] [7].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Solution-Phase Approach |
---|---|---|
Typical Scale | < 1 mmol | 10 mmol – 1 mol |
Average Yield per Step | 75-85% | 85-95% |
Purification Method | Resin washing | Column chromatography/recrystallization |
Automation Potential | High | Low |
Key Limitation | Resin loading capacity | Intermediate solubility issues |
Suitability for Title Compound | Moderate (for analog screening) | High (for bulk synthesis) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2